molecular formula C26H21N3O4S B11411062 N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11411062
M. Wt: 471.5 g/mol
InChI Key: PGNPAPYXKDFLAS-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

  • Condensation Reactions : Initial steps often involve the condensation of aromatic aldehydes with amines to form Schiff bases.
  • Cyclization Reactions : These intermediates undergo cyclization to form the benzofuro[3,2-d]pyrimidine core.
  • Thioether Formation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
  • Acetylation : The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

  • Oxidation : The methoxy and sulfanyl groups can be oxidized under appropriate conditions.
  • Reduction : The carbonyl group in the benzofuro[3,2-d]pyrimidine core can be reduced to form alcohols.
  • Substitution : The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidizing Agents : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reducing Agents : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
  • Substitution Reagents : Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products:
  • Oxidation : Formation of sulfoxides and sulfones.
  • Reduction : Formation of alcohols and amines.
  • Substitution : Formation of halogenated and aminated derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several applications in scientific research:

  • Medicinal Chemistry : Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
  • Biological Studies : Investigation of its biological activity, including antimicrobial and anticancer properties.
  • Materials Science : Use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: N-(3-methoxyphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of a benzofuro[3,2-d]pyrimidine core with methoxy, methyl, and sulfanyl functional groups. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H21N3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H21N3O4S/c1-16-7-5-9-18(13-16)29-25(31)24-23(20-11-3-4-12-21(20)33-24)28-26(29)34-15-22(30)27-17-8-6-10-19(14-17)32-2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

PGNPAPYXKDFLAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC(=CC=C5)OC

Origin of Product

United States

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